molecular formula C6H3BrClFO B1413478 3-Bromo-4-chloro-5-fluorophenol CAS No. 1805015-17-1

3-Bromo-4-chloro-5-fluorophenol

Cat. No.: B1413478
CAS No.: 1805015-17-1
M. Wt: 225.44 g/mol
InChI Key: JLHNWRBZQQAWRC-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-fluorophenol is a phenol derivative that contains bromide, chloride, and fluoride functional groups . It is commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) .


Synthesis Analysis

The synthesis of compounds similar to this compound often involves reactions such as nucleophilic substitution and Mitsunobu reactions . For instance, anticancer 3,4’-substituted diaryl guanidinium derivatives are synthesized from 3-bromo-5-fluorophenol .


Molecular Structure Analysis

The molecular formula of this compound is C6H3BrClFO . The three functional groups of this compound exhibit distinct reactivity .


Chemical Reactions Analysis

The hydroxy group in this compound is capable of undergoing nucleophilic substitution and Mitsunobu reactions, while the bromo-group is well-suited for metal-catalyzed cross-coupling reactions .

Scientific Research Applications

Intramolecular Hydrogen-Atom Tunneling and Photoreaction Mechanism

Research by Nanbu, Sekine, and Nakata (2012) on a similar compound, 4-bromo-2-chloro-6-fluorophenol, showed that intramolecular hydrogen-atom tunneling plays a significant role in the argon matrix at low temperatures. This study highlights the stability of various isomers and their transformation under UV irradiation, contributing to the understanding of photochemical processes in halogenated phenols Nanbu, Sekine, & Nakata, 2012.

Biotransformation by Microorganisms

Marr, Kremer, Sterner, and Anke (1996) investigated the metabolism of halophenols, including compounds similar to 3-Bromo-4-chloro-5-fluorophenol, by Penicillium simplicissimum SK9117. This study provides insights into the transformation and mineralization pathways of halophenols, which are crucial for environmental bioremediation Marr, Kremer, Sterner, & Anke, 1996.

Escherichia coli in Biotransformation of Halophenols

Coulombel, Nolan, Nikodinovic, Doyle, and O’Connor (2011) demonstrated the use of Escherichia coli cells in transforming halogenated phenols into halocatechols. This research is significant for the development of bioprocesses for producing substituted halocatechols, which have various applications Coulombel, Nolan, Nikodinovic, Doyle, & O’Connor, 2011.

Conformational Studies in Halogenated Bisbenzyl Phenols

Sindt-Josem and Mackay (1981) conducted conformational studies on halogenated bisbenzyl phenols, providing valuable structural insights. Such studies are essential for understanding the molecular properties and potential applications of compounds like this compound Sindt-Josem & Mackay, 1981.

Chemoselective Amination of Halopyridines

Stroup, Szklennik, Forster, and Serrano-Wu (2007) explored the chemoselective functionalization of halopyridines, which can be related to the reactions of this compound in organic synthesis. This research aids in understanding the selective substitution reactions in halogenated compounds Stroup, Szklennik, Forster, & Serrano-Wu, 2007.

Safety and Hazards

This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid contact with skin and eyes, and to use personal protective equipment when handling it .

Mechanism of Action

Target of Action

It is known that phenol derivatives can interact with various biological targets, including proteins and enzymes .

Mode of Action

The three functional groups of 3-Bromo-4-chloro-5-fluorophenol exhibit distinct reactivity. The hydroxy group is capable of undergoing nucleophilic substitution and Mitsunobu reactions, while the bromo-group is well-suited for metal-catalysed cross-coupling reactions . The exact mode of action would depend on the specific biological target and the environmental conditions.

Biochemical Pathways

Phenol derivatives are known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

They can be metabolized by various enzymes and excreted in the urine .

Result of Action

Phenol derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH and temperature of the environment can affect the compound’s reactivity and stability . Furthermore, the presence of other molecules can influence the compound’s interactions with its targets.

Biochemical Analysis

Biochemical Properties

3-Bromo-4-chloro-5-fluorophenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s halogenated structure allows it to participate in nucleophilic aromatic substitution reactions, which can lead to the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can result in the inhibition or activation of enzymes, depending on the specific context of the reaction. For example, this compound can inhibit enzymes involved in oxidative stress responses by forming covalent bonds with their active sites .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell proliferation and survival . Additionally, the compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of cytochrome P450 enzymes by forming covalent bonds with their heme groups . This inhibition can result in altered drug metabolism and detoxification processes. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In in vitro studies, this compound has been shown to degrade over time, leading to a decrease in its inhibitory effects on enzymes and other biomolecules . In in vivo studies, the compound’s long-term effects on cellular function can vary depending on its stability and the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, this compound can exhibit toxic or adverse effects, such as oxidative stress, inflammation, and tissue damage . Threshold effects have been observed in studies, where the compound’s impact on cellular function becomes significant only above certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its degradation and detoxification. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with biomolecules . These metabolic pathways can influence the compound’s effects on metabolic flux and metabolite levels, resulting in changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, this compound can bind to proteins such as albumin, which can affect its distribution and localization within tissues .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the mitochondria, where it can affect mitochondrial function and energy production . Additionally, the compound’s localization to the nucleus can influence gene expression and other nuclear processes .

Properties

IUPAC Name

3-bromo-4-chloro-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO/c7-4-1-3(10)2-5(9)6(4)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHNWRBZQQAWRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805015-17-1
Record name 3-bromo-4-chloro-5-fluorophenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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